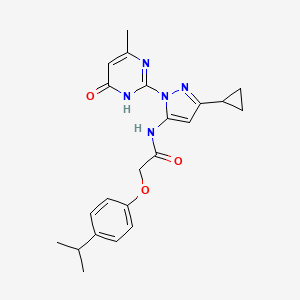

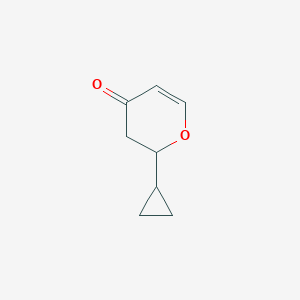

4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

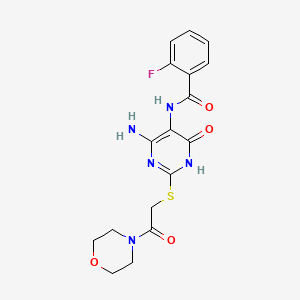

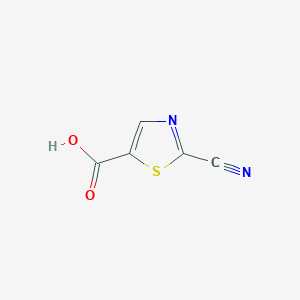

“4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” is a chemical compound with the molecular weight of 136.15 . It is also known as 2-cyclopropyl-4H-pyran-4-one .

Synthesis Analysis

The synthesis of 2,3-dihydro-4H-pyran-4-ones involves a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones . This rearrangement occurs with high regioselectivity under mild conditions .Molecular Structure Analysis

The molecular structure of “4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” can be represented by the InChI code: 1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 .Chemical Reactions Analysis

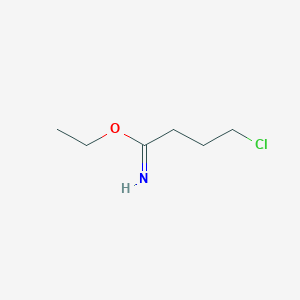

The chemical reactions involving 2,3-dihydro-4H-pyran-4-ones often involve the addition of amines to the reaction medium. For instance, the addition of 1-butanamine to the reaction medium results in the formation of 2,3-dihydro-4-pyridinones .Physical And Chemical Properties Analysis

The physical form of “4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

The compound is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

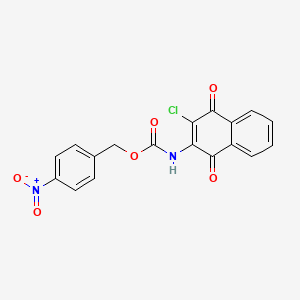

Organocatalysis with N-Heterocyclic Carbenes

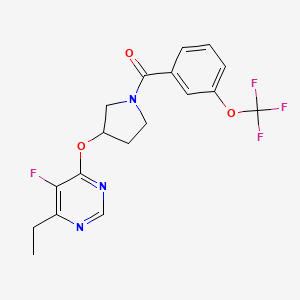

3,4-Dihydropyran-2-ones, including “2-cyclopropyl-3,4-dihydro-2H-pyran-4-one”, have been synthesized through organocatalysis with N-heterocyclic carbenes (NHCs) . This method has been increasingly popular due to its biological activity and usefulness in organic synthesis .

Hydroxyl-Protecting Reagent

“2-cyclopropyl-3,4-dihydro-2H-pyran-4-one” is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .

Synthesis of Tetrahydropyranylated Products

The compound can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

Synthesis of Tetrahydropyran Derivatives

“2-cyclopropyl-3,4-dihydro-2H-pyran-4-one” can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

Production of Functionalized Enones, γ-Lactones, Cyclic Enamines, and 2-Pyrones

3,4-Dihydropyran-2-ones provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others . This makes them a subject of significant interest in natural product extraction and novel synthesis .

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVIPFXUHZYBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)

![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)

![(3Ar,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2677724.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)